molecular formula C23H18F2N2O2 B2953524 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide CAS No. 941991-28-2

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide

Cat. No.: B2953524
CAS No.: 941991-28-2
M. Wt: 392.406
InChI Key: OVQCXVDOBRLTPZ-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C23H18F2N2O2 and its molecular weight is 392.406. The purity is usually 95%.
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Scientific Research Applications

Thermal Fragmentation and Rearrangement

One study investigated the thermal fragmentation of N-arylbenzamide oximes, leading to the formation of products like benzanilide and benzoxazole derivatives. This research provides insights into the behavior of compounds like N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide under thermal conditions, which is significant for understanding their stability and potential applications in material science or pharmaceuticals (Gaber, Al-Ahmadi, & Baryyan, 2008).

Sigma-2 Receptor Probes

Another study focused on the development of sigma-2 receptor probes, where analogues of this compound showed high affinity for sigma-2 receptors. This research highlights the potential of such compounds in neuropharmacology and imaging, particularly in positron emission tomography (PET) for tumor imaging (Xu et al., 2005).

Synthesis of Quinazolinones

The synthesis of 4-phenylquinazolinones through a palladium-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols was explored in another study. This method, potentially involving compounds similar to this compound, is crucial in medicinal chemistry due to the therapeutic importance of quinazolinones (Hikawa, Ino, Suzuki, & Yokoyama, 2012).

Directed C-H Olefination

Research into Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides, closely related to the compound , demonstrated a mild, practical, and selective process for generating valuable tetrahydroisoquinolinone products. This study is significant for organic synthesis, offering a route to complex molecular structures (Rakshit, Grohmann, Besset, & Glorius, 2011).

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N2O2/c24-19-9-6-17(13-20(19)25)23(29)26-18-8-10-21-16(12-18)7-11-22(28)27(21)14-15-4-2-1-3-5-15/h1-6,8-10,12-13H,7,11,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQCXVDOBRLTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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